

Application Notes and Protocols for Reactions with (1S,2S)-2-Methoxycyclohexanol

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Compound of Interest

Compound Name: (1S,2S)-2-Methoxycyclohexanol

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These application notes provide a detailed framework for utilizing **(1S,2S)-2-Methoxycyclohexanol** as a chiral auxiliary in asymmetric synthesis. The protocols focus on the application of this auxiliary in diastereoselective enolate alkylation to produce enantiomerically enriched α -substituted carboxylic acids. While specific literature examples for this exact auxiliary are limited, the methodologies presented are based on well-established principles for analogous chiral auxiliaries and are intended to serve as a comprehensive guide for research and development.

Introduction

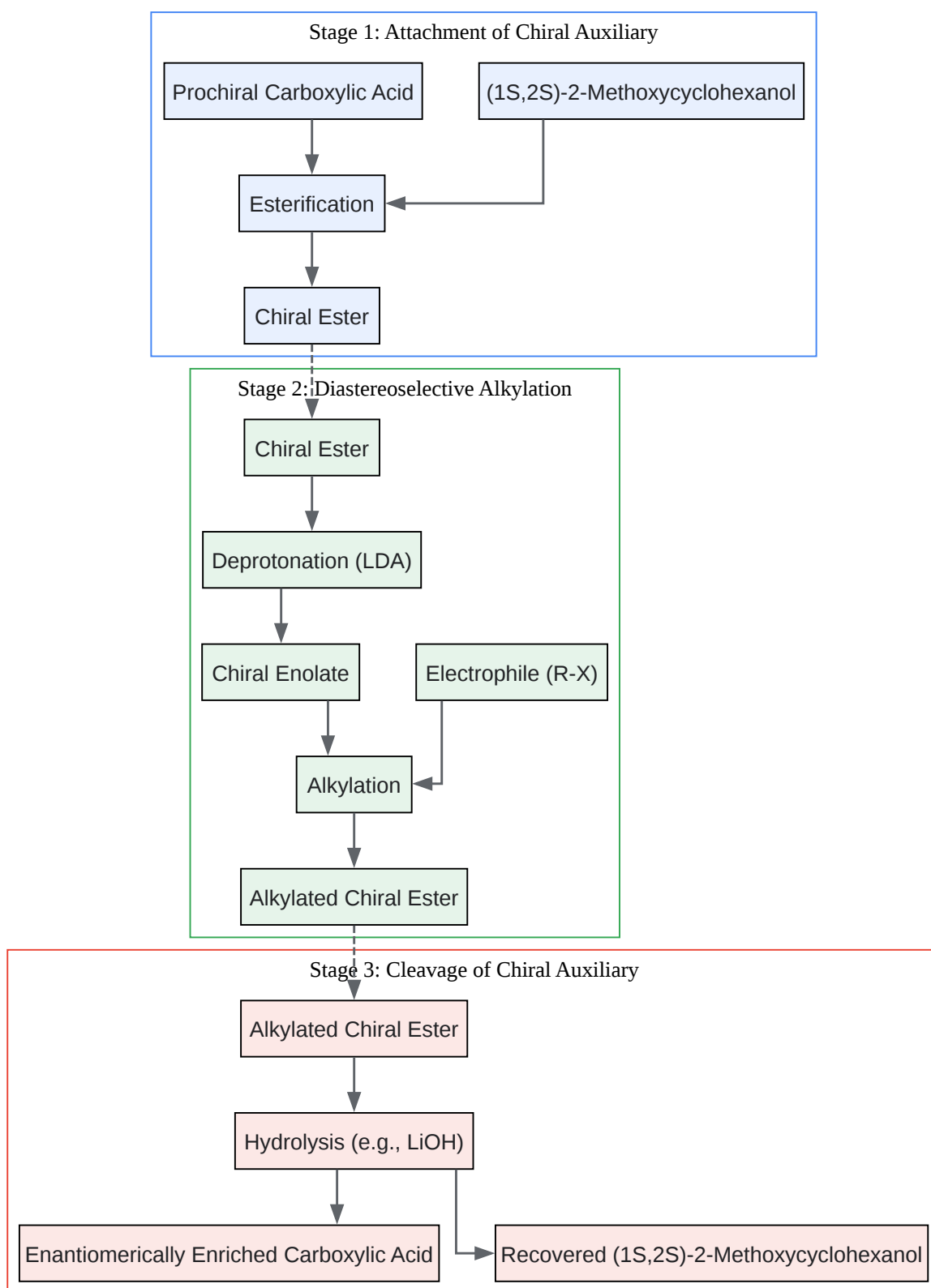
(1S,2S)-2-Methoxycyclohexanol is a valuable chiral building block in organic synthesis.^[1] Its rigid trans-1,2-disubstituted cyclohexane backbone provides a well-defined stereochemical environment, making it an excellent candidate for use as a chiral auxiliary. Chiral auxiliaries are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction, after which they can be cleaved and ideally recovered.^[2] This strategy is fundamental in the asymmetric synthesis of pharmaceuticals and other complex chiral molecules.^[2]

The primary application of **(1S,2S)-2-Methoxycyclohexanol** as a chiral auxiliary involves its attachment to a carboxylic acid to form a chiral ester. The resulting ester can then undergo diastereoselective reactions, such as enolate alkylation or aldol reactions, where the chiral auxiliary shields one face of the enolate, directing the approach of an electrophile to the

opposite face. Subsequent cleavage of the auxiliary yields the desired enantiomerically enriched product.

General Workflow for Asymmetric Alkylation

The overall process for utilizing **(1S,2S)-2-Methoxycyclohexanol** as a chiral auxiliary in asymmetric alkylation can be broken down into three main stages: attachment of the auxiliary, diastereoselective alkylation, and cleavage of the auxiliary.



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Caption: General workflow for asymmetric alkylation using **(1S,2S)-2-Methoxycyclohexanol**.

Data Presentation

The following table summarizes representative quantitative data for the asymmetric alkylation of a propionyl derivative of **(1S,2S)-2-Methoxycyclohexanol** with various electrophiles. These values are hypothetical and based on typical results obtained with structurally similar chiral auxiliaries.

Entry	Electrophile (R-X)	Product	Diastereomeric Excess (d.e.) [%]	Yield [%]
1	Benzyl bromide	α -Benzylpropionic acid	>95	85
2	Ethyl iodide	α -Ethylpropionic acid	>90	88
3	Allyl bromide	α -Allylpropionic acid	>95	82
4	Methyl iodide	α -Methylpropionic acid	>90	90

Experimental Protocols

The following are detailed protocols for the three key stages of the asymmetric alkylation process.

Protocol 1: Attachment of the Chiral Auxiliary (Esterification)

This protocol describes the formation of the chiral ester from a prochiral carboxylic acid and **(1S,2S)-2-Methoxycyclohexanol**.

Materials:

- **(1S,2S)-2-Methoxycyclohexanol** (1.0 eq)

- Prochiral carboxylic acid (e.g., propionic acid, 1.1 eq)
- Dicyclohexylcarbodiimide (DCC) (1.2 eq)
- 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
- Dichloromethane (DCM), anhydrous
- Hydrochloric acid (1 M)
- Saturated aqueous sodium bicarbonate
- Brine
- Anhydrous magnesium sulfate
- Silica gel for column chromatography

Procedure:

- To a solution of **(1S,2S)-2-Methoxycyclohexanol** (1.0 eq), propionic acid (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM at 0 °C, add a solution of DCC (1.2 eq) in anhydrous DCM dropwise.
- Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction by thin-layer chromatography (TLC).
- Upon completion, filter the reaction mixture to remove the dicyclohexylurea precipitate and wash the solid with DCM.
- Combine the filtrates and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by flash column chromatography on silica gel to afford the pure chiral ester.

Protocol 2: Diastereoselective Alkylation

This protocol details the diastereoselective alkylation of the chiral ester enolate.

Materials:

- Chiral ester from Protocol 1 (1.0 eq)
- Lithium diisopropylamide (LDA) (1.1 eq, freshly prepared or commercial solution)
- Electrophile (e.g., benzyl bromide, 1.2 eq)
- Tetrahydrofuran (THF), anhydrous
- Saturated aqueous ammonium chloride

Procedure:

- Dissolve the chiral ester (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., argon).
- Cool the solution to -78 °C in a dry ice/acetone bath.
- Slowly add LDA (1.1 eq) dropwise, and stir the resulting solution at -78 °C for 30 minutes to form the enolate.
- Add the electrophile (1.2 eq) dropwise to the enolate solution at -78 °C.
- Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction by TLC.
- Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
- Allow the mixture to warm to room temperature and extract with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

- The crude alkylated chiral ester can be purified by column chromatography or used directly in the next step.

Protocol 3: Cleavage of the Chiral Auxiliary (Hydrolysis)

This protocol describes the removal of the chiral auxiliary to yield the enantiomerically enriched carboxylic acid.

Materials:

- Alkylated chiral ester from Protocol 2 (1.0 eq)
- Lithium hydroxide (LiOH) (2.0 eq)
- Tetrahydrofuran (THF)
- Water
- Hydrochloric acid (1 M)
- Diethyl ether

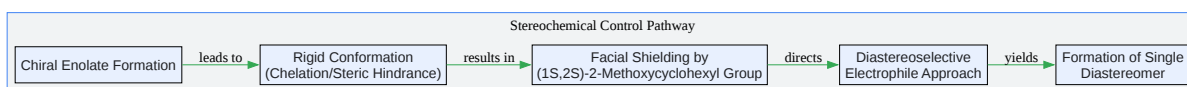
Procedure:

- Dissolve the alkylated chiral ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
- Add LiOH (2.0 eq) and stir the mixture at room temperature for 4-12 hours, monitoring by TLC.
- Upon completion, remove the THF under reduced pressure.
- Wash the aqueous residue with diethyl ether to remove the liberated chiral auxiliary. The auxiliary can be recovered from the organic layer.
- Acidify the aqueous layer to pH 1-2 with 1 M HCl.
- Extract the aqueous layer with ethyl acetate.

- Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched carboxylic acid.

Signaling Pathway and Logical Relationships

The stereochemical outcome of the alkylation reaction is dictated by the conformation of the chiral enolate intermediate. The bulky cyclohexane ring of the auxiliary effectively blocks one face of the enolate, forcing the electrophile to approach from the less sterically hindered face.



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Caption: Logical pathway for stereocontrol in the alkylation reaction.

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